

Safety data sheet (SDS) for Fmoc-D-Ala-OH-d3

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Compound of Interest

Compound Name: *Fmoc-D-Ala-OH-d3*

Cat. No.: *B12404504*

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Core Technical Guide: Fmoc-D-Ala-OH-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated N- α -(9-Fluorenylmethoxycarbonyl)-D-alanine (**Fmoc-D-Ala-OH-d3**), a critical building block in peptide synthesis for research and pharmaceutical development. This document outlines its physicochemical properties, safety information, and detailed experimental protocols for its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical and Safety Data

The following tables summarize the key quantitative data for **Fmoc-D-Ala-OH-d3**. It is important to note that a specific Safety Data Sheet (SDS) for the deuterated form (d3) is not readily available. The safety information provided is based on the non-deuterated analogue, Fmoc-D-Ala-OH, and should be considered as a guideline.

Table 1: Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₁₄ D ₃ NO ₄	[1]
Molecular Weight	314.35 g/mol	[2]
Appearance	White to off-white solid powder	[3]
Melting Point	147-157 °C	[4]
Optical Rotation	[α] ₂₀ /D +18 ± 2° (c=1 in DMF)	[4]
Purity	≥ 99.5% (HPLC, Chiral purity)	[4]
Isotopic Enrichment	99 atom % D	[2]
Solubility	Soluble in DMSO and DMF	[3]

Table 2: Safety and Handling Information (Based on Fmoc-D-Ala-OH)

Hazard Identification	Not a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[5]
First Aid Measures	
Inhalation	Move person into fresh air. If not breathing, give artificial respiration.[5]
Skin Contact	Wash off with soap and plenty of water.[5]
Eye Contact	Flush eyes with water as a precaution.[5]
Ingestion	Rinse mouth with water. Never give anything by mouth to an unconscious person.[5]
Handling and Storage	
Handling	Avoid dust formation. Avoid breathing vapours, mist or gas.[5]
Storage	Store at room temperature.[2] Keep container tightly closed in a dry and well-ventilated place.
Personal Protection	
Eye/Face Protection	Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). [5]
Skin Protection	Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[5]
Respiratory Protection	Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.
Stability and Reactivity	

Chemical Stability	Stable under recommended storage conditions. [5]
Incompatible Materials	Strong oxidizing agents.[5]
Hazardous Decomposition	Hazardous decomposition products formed under fire conditions include Carbon oxides and Nitrogen oxides (NOx).[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Ala-OH-d3

This protocol outlines the manual incorporation of **Fmoc-D-Ala-OH-d3** into a peptide chain on a solid support resin.

Materials:

- **Fmoc-D-Ala-OH-d3**
- Appropriate solid support resin (e.g., Rink Amide, Wang resin)
- N,N-Dimethylformamide (DMF)
- Piperidine solution (20% v/v in DMF)
- Coupling reagents (e.g., HBTU, HATU, or DIC)
- Base (e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM))
- Washing solvents (Dichloromethane (DCM), DMF)
- Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
- Cold diethyl ether

Methodology:

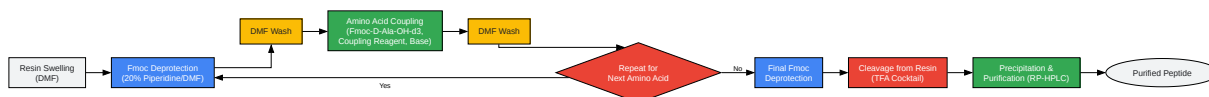
- Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[6]
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine in DMF solution to the resin.
 - Agitate for 5-7 minutes.[6]
 - Drain the solution.
 - Repeat the piperidine treatment for another 15-20 minutes.
 - Wash the resin thoroughly with DMF (3-5 times).[7]
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-D-Ala-OH-d3** (3-5 equivalents) and the coupling reagent (e.g., HBTU) in DMF.[7]
 - Add the base (e.g., DIEA, 2 equivalents) to the amino acid solution for pre-activation.[7]
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate for 1-2 hours at room temperature.[7]
 - Monitor the reaction completion using a ninhydrin (Kaiser) test. A yellow color indicates a complete reaction.[7]
- Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and by-products. [7]
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.[7]
- Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).[7]

- Cleavage and Deprotection:
 - Wash the resin with DCM and dry it.[7]
 - Add the cleavage cocktail to the resin and agitate for 2-4 hours.[7]
 - Filter the resin and collect the filtrate containing the cleaved peptide.[7]
- Peptide Precipitation and Purification:
 - Precipitate the peptide by adding the filtrate to cold diethyl ether.[8]
 - Collect the peptide by centrifugation.[8]
 - Wash the peptide pellet with cold ether.[8]
 - Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

Visualizations

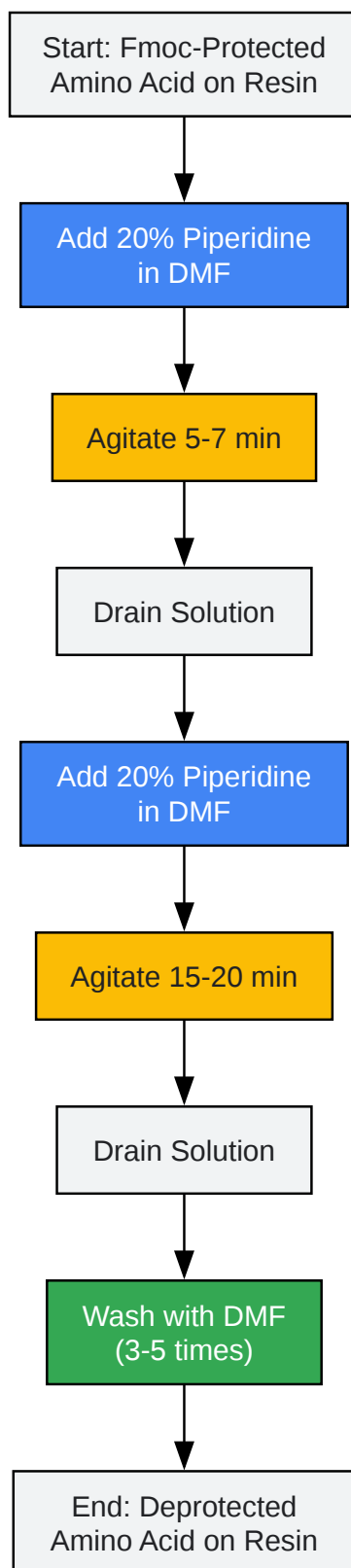
Workflow Diagrams

The following diagrams illustrate the key processes in the application of **Fmoc-D-Ala-OH-d3**.



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SPPS Cycle for Peptide Elongation.



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Fmoc Deprotection Workflow.

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